molecular formula C8H4Br2N4 B1609825 2,2'-Bipyrimidine, 5,5'-dibromo- CAS No. 400859-09-8

2,2'-Bipyrimidine, 5,5'-dibromo-

Cat. No.: B1609825
CAS No.: 400859-09-8
M. Wt: 315.95 g/mol
InChI Key: KPRAKBLCEALHKQ-UHFFFAOYSA-N
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Description

2,2'-Bipyrimidine, 5,5'-dibromo- is a useful research compound. Its molecular formula is C8H4Br2N4 and its molecular weight is 315.95 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

5,5'-Dibromo-2,2'-bipyrimidine is a significant compound in the synthesis of various chemical structures. It has been used in the preparation of metal-complexing molecular rods, demonstrating its versatility in chemical synthesis. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, showcasing its utility in creating complex molecular structures (Schwab, Fleischer, & Michl, 2002). Additionally, an improved synthesis method has been developed for 2,2'-bipyrimidine using the Ullmann coupling of 2-iodopyrimidine, further indicating its importance in chemical synthesis (Vlád & Horváth, 2002).

Applications in Photocatalysis and Materials Science

5,5'-Dibromo-2,2'-bipyrimidine plays a crucial role in the field of photocatalysis and materials science. Mononuclear ruthenium complexes and dinuclear Ru-Pd complexes containing 2,2'-bipyrimidine ligands have been synthesized, highlighting its role in forming complexes with significant electrochemical and photophysical properties. These complexes are used in the catalytic dimerization of alpha-methylstyrene, indicating their potential in photocatalytic applications (Inagaki et al., 2007). Moreover, the reaction of 5,5′-dibromo-2,2′-bipyrimidine with a zero-valent nickel complex yields poly(2,2′-bipyridine-5,5′-diyl), a material with electrical conducting properties and the ability to form complexes with Fe2+ and Ru2+ (Yamamoto, Zhou, Kanbara, & Maruyama, 1990).

Role in Heterocyclic Chemistry

In heterocyclic chemistry, 5,5'-Dibromo-2,2'-bipyrimidine is used to create complex ligands for supramolecular chemistry. For instance, the synthesis of 2,6-Bis(trimethyltin)pyridine and its use in Stille-type coupling procedures to prepare 2,2‘-bipyridines and other complex structures demonstrate its role in forming intricate chemical ligands (Schubert & Eschbaumer, 1999).

Photophysical Studies

Photophysical studies of 5,5'-Dibromo-2,2'-bipyrimidine have also been conducted, further indicating its importance in scientific research. For example, the structure and photophysical behavior of 2,2'-bipyrimidine/lanthanide ion complexes have been explored in various environments, contributing to theunderstanding of how this compound interacts with luminescent lanthanide ions like Eu3+ and Tb3+. This research reveals the potential of 5,5'-Dibromo-2,2'-bipyrimidine in sensitizing efficient photoluminescence in these complexes (Bekiari et al., 2008).

Coordination Chemistry

In coordination chemistry, 5,5'-Dibromo-2,2'-bipyrimidine is used to prepare various metal complexes. For instance, its reaction with diorganotins leads to the synthesis of complexes studied by spectroscopic methods, suggesting potential applications in materials science and catalysis (Caruso, Giomini, Giuliani, & Rivarola, 1996). Furthermore, its role in the synthesis of copper(II) complexes contributes to the understanding of their structural, spectroscopic, and magnetic properties, which are essential for the development of new materials and catalysts (Julve, Verdaguer, Munno, Real, & Bruno, 1993).

Mechanism of Action

Target of Action

The primary targets of 2,2’-Bipyrimidine, 5,5’-dibromo- are complex ligands that are synthesized through metal-catalyzed coupling reactions . These ligands are used in materials science and in the synthesis of complex molecular topologies .

Mode of Action

The compound interacts with its targets through a process known as Stille coupling . This process involves the selective stepwise functionalization of the compound, which is detailed and documented in various studies .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of functional materials and complex molecular topologies . These include biodiagnostics, photovoltaics, organic light-emitting diodes, catenanes, and trefoil and pentafoil knots .

Pharmacokinetics

The pharmacokinetic properties of 2,2’-Bipyrimidine, 5,5’-dibromo- The synthesis of the compound is known to be efficiently conducted on a multigram scale from inexpensive starting materials .

Result of Action

The result of the compound’s action is the production of complex ligands that have excellent coordination properties . These ligands are used in the synthesis of functional materials and complex molecular topologies .

Action Environment

The action of 2,2’-Bipyrimidine, 5,5’-dibromo- is influenced by the conditions under which the Stille coupling process occurs . The synthesis of the compound takes 4-5 days, involving the preparation of the key intermediate 2,2’-bipyridine dihydrobromide, its reaction with bromine in a steel bomb reaction vessel, and the isolation and purification of the final product .

Properties

IUPAC Name

5-bromo-2-(5-bromopyrimidin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N4/c9-5-1-11-7(12-2-5)8-13-3-6(10)4-14-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRAKBLCEALHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C2=NC=C(C=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447828
Record name 2,2'-Bipyrimidine, 5,5'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400859-09-8
Record name 2,2'-Bipyrimidine, 5,5'-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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